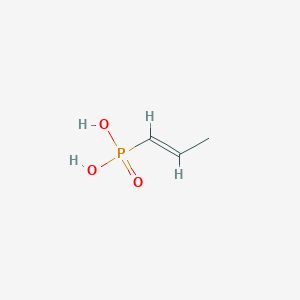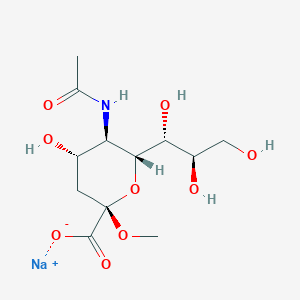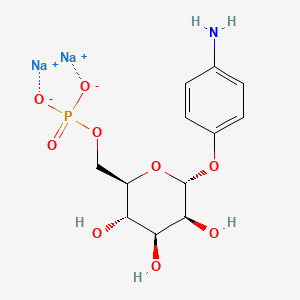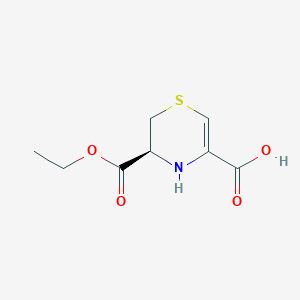
(3S)-3-ethoxycarbonyl-3,4-dihydro-2H-1,4-thiazine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-ethoxycarbonyl-3,4-dihydro-2H-1,4-thiazine-5-carboxylic acid is a compound of interest in various fields of scientific research This compound features a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-ethoxycarbonyl-3,4-dihydro-2H-1,4-thiazine-5-carboxylic acid typically involves the formation of the thiazine ring followed by the introduction of the ethoxycarbonyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing an amino group and a thiol group can undergo cyclization in the presence of a suitable catalyst to form the thiazine ring. Subsequent esterification and carboxylation steps introduce the ethoxycarbonyl and carboxylic acid groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-ethoxycarbonyl-3,4-dihydro-2H-1,4-thiazine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups or the thiazine ring itself.
Substitution: The ethoxycarbonyl and carboxylic acid groups can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
(3S)-3-ethoxycarbonyl-3,4-dihydro-2H-1,4-thiazine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3S)-3-ethoxycarbonyl-3,4-dihydro-2H-1,4-thiazine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazine ring and functional groups can form specific interactions with these targets, modulating their activity. For instance, the compound may inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-ethoxycarbonyl-3,4-dihydro-2H-1,4-thiazine-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
(3S)-3-methoxycarbonyl-3,4-dihydro-2H-1,4-thiazine-5-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness
The uniqueness of (3S)-3-ethoxycarbonyl-3,4-dihydro-2H-1,4-thiazine-5-carboxylic acid lies in its specific combination of functional groups and the thiazine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H11NO4S |
|---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
(3S)-3-ethoxycarbonyl-3,4-dihydro-2H-1,4-thiazine-5-carboxylic acid |
InChI |
InChI=1S/C8H11NO4S/c1-2-13-8(12)6-4-14-3-5(9-6)7(10)11/h3,6,9H,2,4H2,1H3,(H,10,11)/t6-/m1/s1 |
InChI Key |
YRCLNQNKJMQRLB-ZCFIWIBFSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CSC=C(N1)C(=O)O |
Canonical SMILES |
CCOC(=O)C1CSC=C(N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B13854970.png)

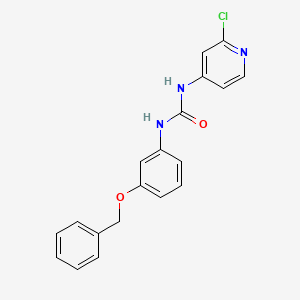
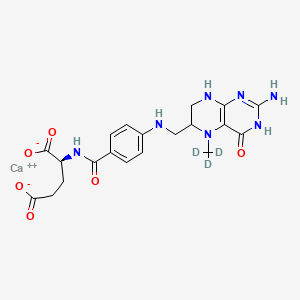
![N-[2-hydroxy-5-[1-hydroxy-2-(1-phenylpropan-2-ylamino)ethyl]phenyl]formamide](/img/structure/B13854985.png)
![(17S)-13-methyl-17-prop-1-ynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B13854993.png)

![[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol](/img/structure/B13855005.png)

